molecular formula C9H12O3 B3043698 2-Ethoxy-6-methoxyphenol CAS No. 90534-95-5

2-Ethoxy-6-methoxyphenol

Cat. No.: B3043698
CAS No.: 90534-95-5
M. Wt: 168.19 g/mol
InChI Key: NHPYZDWJKMTYLZ-UHFFFAOYSA-N
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Description

2-Ethoxy-6-methoxyphenol is an organic compound belonging to the class of phenols It is characterized by the presence of an ethoxy group (-OCH2CH3) and a methoxy group (-OCH3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-methoxyphenol can be achieved through several methods. One common approach involves the methylation of catechol (1,2-dihydroxybenzene) followed by ethylation. The reaction typically uses dimethyl sulfate and potassium carbonate as reagents for the methylation step, and ethyl iodide for the ethylation step .

Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of anisole or phenetole using an unsubstituted alkanoic acid, such as acetic acid, under controlled conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethoxy-6-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-methoxyphenol involves its interaction with various molecular targets. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. It also interacts with enzymes and proteins, modulating their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-6-methoxyphenol is unique due to the presence of both ethoxy and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.

Properties

IUPAC Name

2-ethoxy-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-3-12-8-6-4-5-7(11-2)9(8)10/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPYZDWJKMTYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313410
Record name 2-Ethoxy-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90534-95-5
Record name 2-Ethoxy-6-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90534-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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